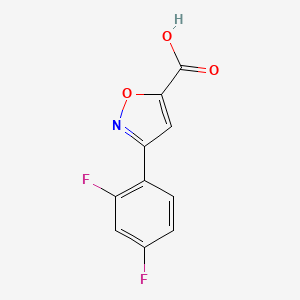

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Description

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 2,4-difluorophenyl group at position 3 and a carboxylic acid moiety at position 3. This compound is structurally related to several analogs, which differ in substituent type, position, or heterocyclic modifications. Below, we provide a detailed comparison with similar compounds, supported by structural, electronic, and application-based analyses.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVDLUJUAIVOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2.1.1 Halogen-Substituted Analogs

- 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Features a 2,4-dichlorophenyl group and a partially saturated oxazole ring (4,5-dihydro).

- Key Differences :

The dihydro-oxazole ring introduces conformational flexibility, which may reduce aromatic stabilization and metabolic resistance compared to the fully unsaturated oxazole in the target compound .

3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Mixed chloro-fluoro substitution at positions 2 and 3 on the phenyl ring.

- Key Differences :

- Electronic effects differ due to the combined electron-withdrawing (F) and moderately electron-withdrawing (Cl) groups, modulating the carboxylic acid’s acidity .

2.1.2 Positional Isomers

- 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic Acid

- Structure : Fluorine atoms at positions 2 and 6 on the phenyl ring.

- Key Differences :

- The 2,6-substitution creates a symmetrical spatial arrangement, reducing steric interactions compared to the asymmetrical 2,4-difluoro analog .

- Altered electronic distribution may affect π-π stacking or hydrogen-bonding capabilities in receptor binding .

Heterocyclic Modifications

2.2.1 Oxazole vs. Oxadiazole Derivatives

- 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.

- Key Differences :

- The oxadiazole ring has higher aromaticity and nitrogen content, enhancing hydrogen-bond acceptor capacity.

2.2.2 Saturated vs. Unsaturated Rings

- 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : A bromophenyl-substituted dihydro-oxazole.

- Key Differences :

- Partial saturation reduces conjugation, lowering thermal stability and increasing susceptibility to oxidative degradation .

- Bromine’s polarizability may enhance halogen bonding in molecular interactions .

Data Table: Structural and Property Comparison

Biological Activity

Overview

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure and the presence of a 2,4-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C10H7F2NO3

- CAS Number : 901926-82-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor interactions, leading to various biological effects. The oxazole ring enhances its binding affinity to these targets, making it a useful scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing significant cytotoxic effects. The following table summarizes its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15.63 | |

| U-937 (Leukemia) | <10 | |

| A549 (Lung cancer) | 0.12–2.78 |

In vitro studies indicate that the compound induces apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 cleavage .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it exhibited the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin. Flow cytometry assays confirmed its role as an apoptosis inducer through dose-dependent mechanisms .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key amino acid residues in target receptors similar to established drugs like Tamoxifen. This interaction is crucial for its anticancer efficacy and highlights its potential as a lead compound for further development .

Comparative Analysis

When compared to similar compounds such as 2,4-Difluorophenylacetic acid and 2,4-Difluorophenylboronic acid, this compound demonstrates distinct biological activities due to the unique structural features imparted by the oxazole ring.

| Compound | Anticancer Activity | Unique Features |

|---|---|---|

| This compound | High | Oxazole ring; difluoro substitution |

| 2,4-Difluorophenylacetic acid | Moderate | Lacks heterocyclic structure |

| 2,4-Difluorophenylboronic acid | Low | Primarily used in cross-coupling reactions |

Q & A

Q. What are the typical synthetic routes for 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylic acid?

The synthesis involves multi-step reactions, often starting with the condensation of 2,4-difluoroaniline with a preformed oxazole-carboxylic acid precursor. A common method employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine to activate the carboxylic acid group for amide bond formation. Solvents such as dichloromethane or DMF are used under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm aromatic proton environments and fluorine substitution patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly to validate the oxazole ring geometry and fluorine positioning .

- HPLC-MS : For purity assessment and molecular weight confirmation.

- IR spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm) and oxazole ring vibrations .

Q. How does the compound’s stability vary under different storage conditions?

The carboxylic acid group makes it hygroscopic; storage in a desiccator at –20°C under nitrogen is recommended. Stability studies suggest degradation via hydrolysis of the oxazole ring under prolonged exposure to moisture or acidic/basic conditions. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst screening : Test alternatives to EDCI, such as DCC (dicyclohexylcarbodiimide) or HATU, to enhance coupling efficiency.

- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.

- Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions (e.g., oxazole ring opening).

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (e.g., ring puckering) or crystal packing effects. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility.

- DFT calculations : Compare experimental chemical shifts with computed values (using Gaussian or ORCA) to validate structural hypotheses.

- Powder XRD : Assess whether crystalline vs. amorphous forms influence spectral discrepancies .

Q. What derivatization strategies enhance this compound’s utility in medicinal chemistry?

- Amide formation : React the carboxylic acid with amines (e.g., benzylamine) using DIC/HOBt to create prodrug candidates.

- Esterification : Protect the acid group with methyl or tert-butyl esters to improve membrane permeability for cellular assays.

- Fluorine substitution : Introduce additional fluorine atoms via electrophilic aromatic substitution to modulate bioavailability .

Q. How can computational modeling predict biological activity?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) based on the compound’s structure.

- QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps, Fukui indices) with experimental IC values to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.